molecular formula C13H9ClN2O3 B4443169 5-Chloro-2-(nicotinamido)benzoic acid

5-Chloro-2-(nicotinamido)benzoic acid

Cat. No.: B4443169
M. Wt: 276.67 g/mol
InChI Key: GAOPIDKIYMTIDN-UHFFFAOYSA-N
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Description

5-Chloro-2-(nicotinamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5-position and a nicotinamido group at the 2-position of the benzoic acid core

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as n-benzylbenzamides , which are known to interact with various enzymes and receptors in the body.

Mode of Action

As a derivative of benzoic acid , it may share similar properties, such as antimicrobial activity . The presence of the chloro group and the pyridinylcarbonyl amino group may also influence its interaction with its targets, potentially enhancing its binding affinity or altering its effect.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its elimination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(nicotinamido)benzoic acid typically involves the introduction of the nicotinamido group to a chloro-substituted benzoic acid. One common method is the reaction of 5-chloro-2-nitrobenzoic acid with nicotinamide under suitable conditions. The reaction may involve the reduction of the nitro group to an amine, followed by acylation with nicotinic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(nicotinamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine.

    Acylation Reactions: The amine group can be acylated to form amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(nicotinamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of a nicotinamido group.

    5-Chloro-2-nitrobenzoic acid: Another related compound with a nitro group at the 2-position.

    Nicotinamide: Shares the nicotinamido group but lacks the benzoic acid core.

Uniqueness

5-Chloro-2-(nicotinamido)benzoic acid is unique due to the combination of the chloro and nicotinamido groups on the benzoic acid core. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

5-chloro-2-(pyridine-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPIDKIYMTIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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